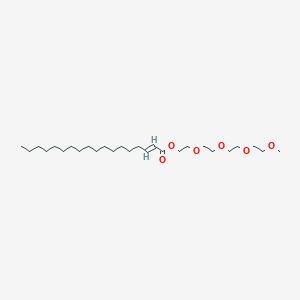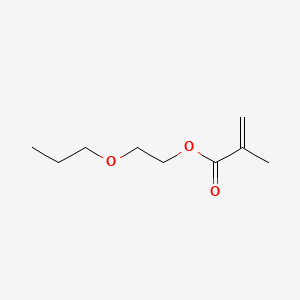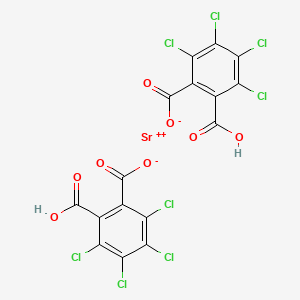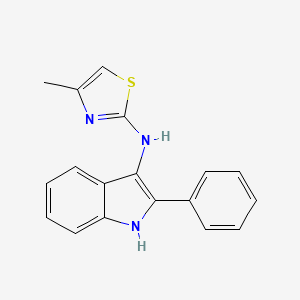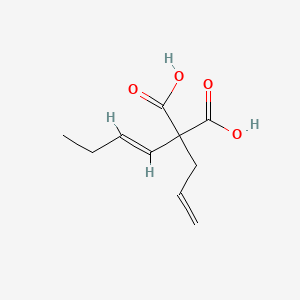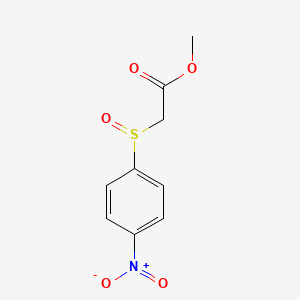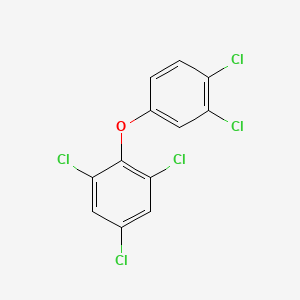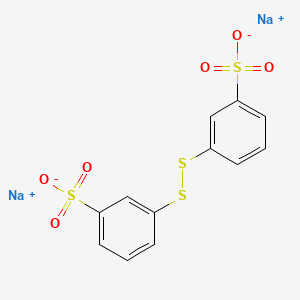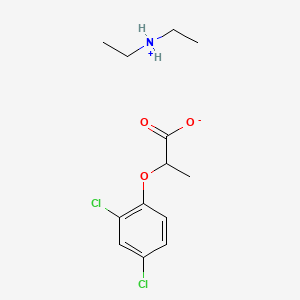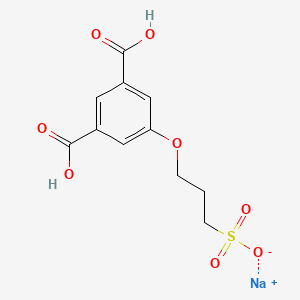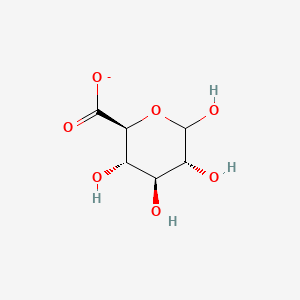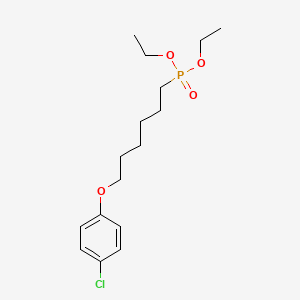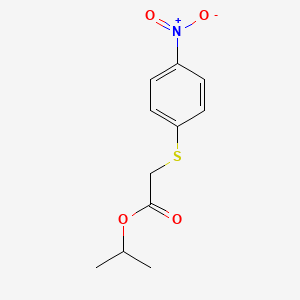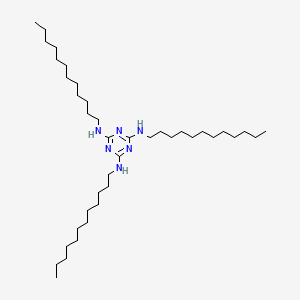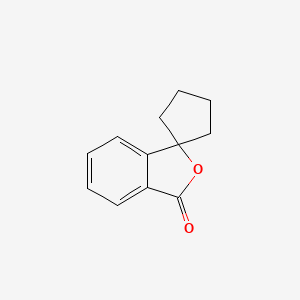
Spiro(cyclopentane-1,1'(3'H)-isobenzofuran)-3'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one is a spiro compound characterized by a unique structure where a cyclopentane ring is fused to an isobenzofuran ring system. Spiro compounds are known for their rigid and complex structures, which make them interesting targets in synthetic organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing spiro compounds involves the (3 + 2) cycloaddition reactions. For instance, a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides can be used to prepare spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one . This reaction is typically promoted by simple and inexpensive catalysts like NaOH.
Industrial Production Methods
While specific industrial production methods for spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one are not well-documented, the general approach involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield spiro compounds with additional oxygen-containing functional groups, while reduction might yield more saturated spiro compounds.
Scientific Research Applications
Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Spiro(cyclopentane-1,3’-indoline): Another spiro compound with a similar cyclopentane ring fused to an indoline ring system.
Spiro(cyclopentane-1,1’-isoindole): A spiro compound with a cyclopentane ring fused to an isoindole ring system.
Uniqueness
Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one is unique due to its specific fusion of a cyclopentane ring with an isobenzofuran ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
73090-06-9 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
spiro[2-benzofuran-3,1'-cyclopentane]-1-one |
InChI |
InChI=1S/C12H12O2/c13-11-9-5-1-2-6-10(9)12(14-11)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
QKLSNEUUBSCPLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


